molecular formula C9H6BrF3O3 B1353770 Methyl 2-bromo-5-(trifluoromethoxy)benzoate CAS No. 1150114-81-0

Methyl 2-bromo-5-(trifluoromethoxy)benzoate

Cat. No. B1353770
M. Wt: 299.04 g/mol
InChI Key: IETHWZNVMZUZKC-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H6BrF3O3 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-(trifluoromethoxy)benzoate” is 1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-(trifluoromethoxy)benzoate” has a molecular weight of 299.04 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

Ortho-trifluoromethoxylated aniline derivatives show promising pharmacological and biological properties. A user-friendly protocol has been developed for the synthesis of these compounds using Methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating their potential as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Aryne Route to Trifluoromethoxynaphthalenes

The aryne route provides access to 1- and 2-(trifluoromethoxy)naphthalenes, which could have various applications in organic synthesis and material science. This method involves treating bromo-trifluoromethoxybenzenes with lithium diisopropylamide to generate intermediates that can be further processed into valuable naphthalene derivatives (M. Schlosser & E. Castagnetti, 2001).

Asymmetric Intermolecular Bromotrifluoromethoxylation

An asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes has been developed using trifluoromethyl aryl sulfonate as a new trifluoromethoxylation reagent. This reaction demonstrates the potential for introducing trifluoromethoxy groups into new drugs and agrochemicals, enhancing their properties due to the strongly electron-withdrawing nature and high lipophilicity of these groups (Shuo Guo et al., 2017).

Synthesis of Fluorinated Compounds

The preparation of fluorinated compounds, including those with trifluoromethoxy groups, is of significant interest due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. Various synthetic routes have been explored, demonstrating the versatility and challenges in synthesizing these compounds and highlighting their importance across different fields of chemistry and material science (J. Gupton et al., 1983).

Trifluoromethoxylation of Aliphatic Substrates

A direct trifluoromethoxylation of aliphatic substrates has been achieved using 2,4-dinitro(trifluoromethoxy)benzene. This method opens up new pathways for the synthesis of aliphatic trifluoromethyl ethers, showcasing the expanding toolkit available for incorporating trifluoromethoxy groups into organic molecules (Olivier Marrec et al., 2010).

Safety And Hazards

“Methyl 2-bromo-5-(trifluoromethoxy)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-bromo-5-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETHWZNVMZUZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448979
Record name Methyl 2-bromo-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-(trifluoromethoxy)benzoate

CAS RN

1150114-81-0
Record name Benzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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